molecular formula C14H12BrN B1286286 2-(4-Bromophenyl)indoline CAS No. 900641-85-2

2-(4-Bromophenyl)indoline

Cat. No.: B1286286
CAS No.: 900641-85-2
M. Wt: 274.15 g/mol
InChI Key: JZDWMUCLJQQMKY-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Core Structures in Modern Chemical Research

The indoline nucleus, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netekb.egmdpi.com Its prevalence in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals underscores its importance. ekb.egnih.govbohrium.com The structural rigidity and three-dimensional nature of the indoline core allow for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. bohrium.com

Indoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. ekb.egmdpi.comijpsr.com This has led to intensive research in discovering new drugs based on this versatile scaffold. ijpsr.com Furthermore, indolines serve as crucial building blocks and chiral auxiliaries in asymmetric synthesis, enabling the construction of complex molecular architectures with high stereocontrol. ekb.eg The continuous interest in this heterocycle is evidenced by the thousands of publications dedicated to its synthesis and applications in recent years. sci-hub.se

Evolution of Synthetic Strategies for Indoline Derivatives

The synthesis of indoline derivatives has undergone significant evolution, moving from classical methods to more sophisticated and efficient modern strategies. sci-hub.sersc.org Traditional approaches often involved multi-step sequences with harsh reaction conditions. acs.org However, the demand for greater efficiency, selectivity, and sustainability has propelled the development of novel synthetic methodologies.

Modern strategies increasingly rely on transition-metal catalysis, which has revolutionized the construction of the indoline framework. sci-hub.semdpi.com Techniques such as the asymmetric hydrogenation of indoles offer direct access to chiral indolines. sci-hub.seorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, intramolecular C-H functionalization, and cycloadditions have also become powerful tools for synthesizing diverse indoline derivatives. sci-hub.sethieme-connect.comacs.org More recently, the development of organocatalytic and biocatalytic methods has provided metal-free and environmentally benign alternatives for the asymmetric synthesis of indolines. acs.orgrsc.orgcardiff.ac.uknih.govacs.org These advanced methods, including C-H activation and electrochemical synthesis, allow for the construction of complex indoline-containing molecules with high levels of precision and efficiency. thieme-connect.comresearchgate.netchemistryviews.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDWMUCLJQQMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Functional Group Interconversions of 2 4 Bromophenyl Indoline Derivatives

Chemical Reactivity of the Indoline (B122111) Nitrogen and Ring System

The nitrogen atom of the indoline ring system is a key site for chemical transformations. Its nucleophilic character allows for a variety of functionalization reactions. For instance, the nitrogen can be acylated or alkylated to introduce a range of substituents. A common strategy involves the use of N-tert-butoxycarbonyl (Boc) protection, which facilitates subsequent reactions and can be removed under acidic conditions. whiterose.ac.uk

The indoline ring itself can undergo dearomatization reactions. For example, the FeCl3-mediated direct addition of electron-rich arenes to the C2-position of N-Ac indoles can occur, transforming the flat heterocycle into a three-dimensional C2-arylated indoline structure. rsc.org This type of reaction highlights the ability to convert the indole (B1671886) nucleus into a more complex, saturated scaffold. rsc.org Furthermore, kinetic resolution of 2-arylindolines can be achieved by treating their N-Boc derivatives with n-butyllithium and sparteine, allowing for the separation of enantiomers. whiterose.ac.ukresearchgate.netresearchgate.net

Transformations Involving the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring serves as a versatile handle for a multitude of chemical transformations, significantly expanding the diversity of accessible derivatives.

Cross-Coupling Reactions for Further Derivatization

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction . This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. For instance, the reaction of a bromo-substituted phenyl ring with various alkyl and aryl boronic acids under Suzuki conditions (e.g., using Pd2dba3, X-phos, and Na2CO3) can yield a variety of coupled products. ajrconline.org Similarly, a microwave-assisted Suzuki reaction between 4-bromophenylboronic acid and 2-bromoindole has been reported to proceed with high efficiency.

Other important cross-coupling reactions include:

Stille Coupling: This reaction utilizes organotin reagents. For example, the synthesis of ditopic bis-terpyridines has been achieved via Stille coupling of a terpyridine ligand with a stannyl (B1234572) reagent. researchgate.net

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene. A palladium-catalyzed dearomative Heck protocol has been developed for the synthesis of tetracyclic indoline scaffolds. arabjchem.org

These cross-coupling reactions are highly valued for their functional group tolerance and their ability to be performed under relatively mild conditions. nih.gov The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired outcome.

Table 1: Examples of Cross-Coupling Reactions on 2-(4-Bromophenyl)indoline Derivatives

Coupling ReactionReagentsCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl/Alkyl Boronic AcidsPd2dba3, X-phos, Na2CO3Biaryl/Alkyl-aryl ajrconline.org
Suzuki-Miyaura4-Bromophenylboronic acidPd(PPh3)4, K2CO3Biaryl
Stille CouplingStannyl ReagentNot specifiedBiaryl researchgate.net
Heck ReactionPhenylboronic acidPd(OAc)2, PPh3, Cs2CO3Tetracyclic Indoline arabjchem.org

Selective Functionalization at the Indoline Core

Beyond the nitrogen and the bromophenyl group, the indoline core itself offers positions for selective functionalization. The C3 position of the indole nucleus is known to be highly nucleophilic. rsc.org However, strategic use of directing groups and catalysts can enable functionalization at other positions.

For example, palladium(II)-catalyzed C-H arylation of free (NH) indoles with aryl iodides can be directed to the C4-position. nih.gov This transformation can sometimes be accompanied by a migration of a directing group, such as an acetyl group, from the C3 to the C2 position. nih.govacs.org The functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by C2-arylation. nih.govacs.org

The development of methods for the direct diversification of the C4-position of indoles via C-H activation has been a focus of research, with various transition-metal catalysts being employed. nih.gov The ability to selectively functionalize the indoline core is crucial for the synthesis of complex molecules with specific biological activities.

Oxidative Transformations and Rearrangements

Oxidative processes can lead to significant structural changes in this compound derivatives, including aromatization and rearrangements. The indoline ring can be oxidized to the corresponding indole. researchgate.net For instance, cytochrome P450 enzymes can catalyze the aromatization of indoline to indole through a dehydrogenation pathway. researchgate.net

Rearrangements of the indoline skeleton can also be induced. A notable example is the dearomative Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols, which provides access to 2-substituted and 2,2-disubstituted indolines. nih.govacs.org This nih.govnih.gov sigmatropic rearrangement can proceed with high yield and chirality transfer. nih.govacs.org Another interesting rearrangement involves the acid-catalyzed transformation of a 2-aryl-3-alkyl-3H-indol-3-ol to a complex bridged benzazocinone ring system. researchgate.net These rearrangements offer powerful strategies for the construction of complex, polycyclic architectures.

Nucleophilic Additions to Indolyne Intermediates and Related Pathways

The generation of "indolyne" intermediates, which are aryne derivatives of indoles, opens up a unique avenue for the functionalization of the benzenoid ring of the indoline scaffold. nih.govacs.org These highly reactive species can be generated under mild conditions and trapped by a variety of nucleophiles. nih.govacs.org

Nucleophilic addition to unsymmetrical indolynes can proceed with varying degrees of regioselectivity. nih.govacs.org Computational studies have shown that distortion energies in the indolyne intermediate play a crucial role in controlling this regioselectivity. nih.govnih.gov By understanding these controlling factors, it is possible to design substituted indolynes that exhibit enhanced regioselectivity in their reactions with nucleophiles. nih.govnih.gov This "umpolung" of the typical reactivity of the indole ring, rendering it electrophilic, provides a powerful tool for the synthesis of novel benzenoid-substituted indoles that are otherwise difficult to access. nih.gov

Based on a comprehensive review of the available search results, it is not possible to generate a detailed article on the chemical compound “this compound” that meets the specified requirements for advanced spectroscopic and crystallographic characterization.

The search did not yield specific, comprehensive experimental data for the following analytical techniques for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR data, including chemical shifts, coupling constants, and correlations, were not found. Similarly, specific DEPT-135 spectroscopic data to differentiate carbon signal multiplicities are unavailable.

Mass Spectrometry: While the molecular formula (C₁₄H₁₂BrN) is known, specific High-Resolution Mass Spectrometry (HRMS) data, including calculated and experimentally found exact masses and fragmentation patterns, were not present in the search results.

Infrared (IR) Spectroscopy: Characteristic IR absorption frequencies for the functional groups of this compound were not detailed in the provided sources.

Although information on related compounds, such as 2-(4-bromophenyl)-1H-indole and other substituted indoline derivatives, is available, the strict instruction to focus solely on "this compound" prevents the use of this data. Therefore, the creation of a scientifically accurate article with the requested detailed data tables and research findings is not feasible.

Advanced Spectroscopic and Crystallographic Characterization of Indoline Compounds

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions that dictate the packing of molecules in the crystal lattice. However, a comprehensive search of the available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound 2-(4-Bromophenyl)indoline.

For related indole (B1671886) compounds, such as (4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone, detailed structural analyses have been reported. These studies reveal key features like the dihedral angles between the indole system and the substituted phenyl rings, as well as the nature of intermolecular forces, which often include C—H···O and C—H···π interactions that stabilize the crystal packing. For instance, in 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile, the dihedral angle between the indole ring system and the bromophenyl ring has been determined to be 58.85 (11)°.

In the absence of specific crystallographic data for this compound, a detailed discussion of its solid-state structure, including data tables of its unit cell parameters, space group, and key structural parameters, cannot be provided. Further experimental work to crystallize this specific compound and perform single-crystal X-ray diffraction analysis would be required to elucidate its definitive solid-state architecture.

Broader Research Applications and Future Directions in Indoline Chemistry

Indoline (B122111) Scaffolds as Versatile Building Blocks in Complex Molecule Synthesis

The indoline framework is a fundamental building block in the synthesis of complex molecules, particularly natural products and pharmaceuticals. polimi.itnih.gov Its rigid, bicyclic structure serves as a reliable anchor for the stereocontrolled installation of various functional groups and for the construction of intricate polycyclic systems. polimi.it Many biologically active alkaloids, such as vincorine, communesin F, and aspidophylline A, feature challenging indoline scaffolds, often with a fully substituted carbon at the C2 or C3 position. polimi.itnih.govnih.gov The inherent synthetic challenge in creating these congested stereocenters has spurred the development of innovative synthetic strategies. nih.gov

Synthetic chemists have harnessed the indole (B1671886) core, the aromatic precursor to indoline, as a versatile starting point. Through dearomatization reactions, the planar indole can be converted into the three-dimensional indoline scaffold, enabling the creation of complex and stereochemically rich ring systems. polimi.it Methodologies such as intramolecular dearomative oxidative coupling (IDOC) reactions and various cycloadditions have proven effective in this regard. polimi.itnih.gov For instance, zinc(II)-catalyzed divergent [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes provide access to functionalized polycyclic indolines. polimi.it Similarly, iodine-mediated oxidative coupling has been instrumental in the total synthesis of several indoline alkaloids. nih.gov The development of novel palladium-catalyzed aza-Heck cyclizations further expands the toolkit for preparing indolines with complex ring topologies and pendant functionalities, demonstrating the scaffold's adaptability in advanced organic synthesis. nih.gov

Role of Indoline Derivatives in the Development of Privileged Structures for Chemical Libraries

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity upon appropriate functionalization. mdpi.comresearchgate.net The indole/indoline scaffold is widely recognized as one of the most important privileged structures in drug discovery. researchgate.netresearchgate.netijpsr.infonih.gov Its ability to mimic the structure of proteins and bind reversibly to a wide array of enzymes and receptors makes it an exceptionally valuable template for designing novel therapeutic agents. mdpi.comijpsr.info The indole N-H group can act as a crucial hydrogen bond donor, while the aromatic ring can participate in π–π stacking and cation–π interactions, facilitating anchoring to biological targets like G protein-coupled receptors (GPCRs). mdpi.com

The versatility of the indoline core allows for its modification to generate vast libraries of derivatives with diverse pharmacological activities. mdpi.comresearchgate.net These libraries are essential tools in high-throughput screening campaigns to identify new lead compounds. By systematically altering the substituents on the indoline ring, medicinal chemists can fine-tune the biological activity of the resulting molecules to target a wide range of diseases, including cancer, infections, and neurodegenerative disorders. researchgate.net The successful application of the indole scaffold in numerous approved drugs—such as the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent sumatriptan—validates its status as a privileged structure and continues to inspire its use in the development of new chemical entities for pharmaceutical libraries. researchgate.net

Advances in Green Chemistry Approaches for Indoline Synthesis

The increasing emphasis on environmental sustainability has profoundly influenced the field of organic synthesis, leading to the development of green chemistry approaches for constructing indole and indoline scaffolds. beilstein-journals.orgnih.govtandfonline.com Traditional methods often rely on toxic solvents, harsh reaction conditions, and stoichiometric reagents, generating significant chemical waste. nih.gov Modern green approaches aim to mitigate these issues by employing eco-friendly solvents, alternative energy sources, and efficient, recyclable catalysts. tandfonline.comrsc.org

Water, being non-toxic and abundant, has emerged as an attractive green solvent for indole synthesis, sometimes in conjunction with surfactants to enhance reactant solubility. beilstein-journals.orgnumberanalytics.com Other sustainable solvent systems include deep eutectic solvents (DES) and bio-based solvents derived from renewable biomass. rsc.orgnumberanalytics.com The use of alternative energy sources like microwave irradiation and ultrasound has also gained prominence. beilstein-journals.orgtandfonline.comrsc.org Microwave-assisted synthesis, in particular, can dramatically reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating. tandfonline.comnumberanalytics.com Furthermore, significant progress has been made in catalysis. The development of reusable catalysts, such as magnetic nanoparticles and recyclable heteropolyacids, aligns with green chemistry principles by simplifying product purification and minimizing waste. beilstein-journals.orgrsc.orgjsynthchem.com These advancements are making the synthesis of indoline derivatives not only more efficient but also more environmentally benign. nih.gov

Emerging Methodologies and Catalytic Systems in Indoline Research

The quest for novel and more efficient ways to synthesize and functionalize indolines continues to drive innovation in synthetic methodology. numberanalytics.com A major focus of current research is the development of new catalytic systems that offer improved selectivity, broader substrate scope, and milder reaction conditions. numberanalytics.comnih.gov

Transition metal catalysis remains a cornerstone of indoline synthesis, with modern methods utilizing a range of metals, including palladium, copper, nickel, gold, zinc, and cobalt. nih.govnumberanalytics.comnih.gov For example, a novel cobalt(III)-catalyzed method proceeds via a carbene radical intermediate and subsequent 1,5-hydrogen atom transfer to construct the indoline ring. nih.gov Palladium catalysis is employed in advanced aza-Heck cyclizations and asymmetric allylic alkylations to produce chiral indolines. nih.govrsc.org

Beyond traditional transition metal catalysis, several other powerful strategies have emerged:

C-H Activation: This technique allows for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials and offering a more atom-economical approach to building molecular complexity. numberanalytics.comorganic-chemistry.org

Photoredox Catalysis: Visible-light-induced photocatalysis has become a powerful tool for dearomative functionalization of indoles, enabling reactions such as tandem Giese radical additions to access complex indoline structures. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has gained popularity due to their low toxicity and ability to promote highly enantioselective transformations, which is crucial for the synthesis of chiral drugs. numberanalytics.comnumberanalytics.comrsc.org

Biocatalysis: Employing enzymes as catalysts offers unparalleled stereoselectivity under mild, aqueous conditions, representing a highly sustainable and efficient approach for producing complex indole derivatives. numberanalytics.com

Flow Chemistry: Conducting reactions in continuous flow systems is being explored to improve the efficiency, safety, and scalability of indole and indoline synthesis. numberanalytics.com

These emerging methodologies and catalytic systems are continuously expanding the synthetic toolbox, enabling chemists to access an ever-wider array of functionalized indoline scaffolds for applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)indoline, and how are intermediates characterized?

Methodological Answer: this compound is typically synthesized via coupling reactions such as Suzuki-Miyaura, which connects the bromophenyl group to the indoline scaffold. Key intermediates (e.g., 5'-bromo-2'-hydroxyacetophenone derivatives) are often characterized using 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS to confirm structural integrity . For example, ESI-MS can detect molecular ion peaks (e.g., m/z 245.07 for bromophenyl intermediates) to validate purity .

Q. How can researchers optimize reaction conditions to improve yields of this compound?

Methodological Answer: Optimization involves screening catalysts (e.g., Pd(PPh3_3)4_4), solvents (toluene or DMF), and temperature (80–120°C). A factorial design approach can identify critical parameters. For instance, higher yields (≥75%) are achieved with Buchwald-Hartwig amination under inert atmospheres . Monitoring via TLC or HPLC ensures reaction progression.

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm), while 13C^{13}C-NMR confirms carbon frameworks (e.g., C-Br signals near δ 120–130 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C14_{14}H12_{12}BrN with exact mass 281.01 g/mol) .
  • FT-IR : Confirms functional groups (e.g., N-H stretches at ~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths, angles, and torsion angles. For example, studies on bromophenyl indole derivatives show C-Br bond lengths of ~1.89 Å and dihedral angles <10° between aromatic rings, resolving ambiguities in NMR-based assignments . Data-to-parameter ratios >12 and R-factors <0.05 ensure reliability .

Q. What strategies address discrepancies in biological activity data for this compound analogs?

Methodological Answer:

  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values.
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Data Triangulation : Cross-validate cytotoxicity (via MTT assays ) with enzyme inhibition (e.g., fluorescence-based kinase profiling) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases). Focus on bromophenyl interactions with hydrophobic pockets.
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2 Å).
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Methodological Answer:

  • Purification Issues : Column chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures) or preparative HPLC.
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching and costs .
  • Byproduct Formation : Monitor via LC-MS and optimize stoichiometry (e.g., 1.2 eq. of aryl boronic acid in Suzuki reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.